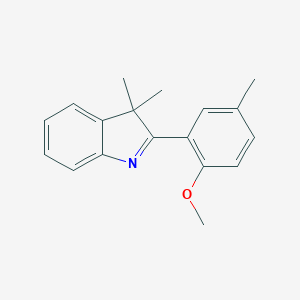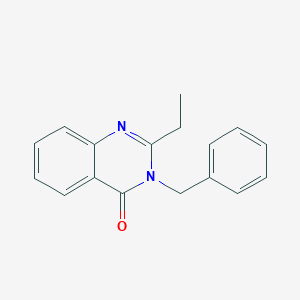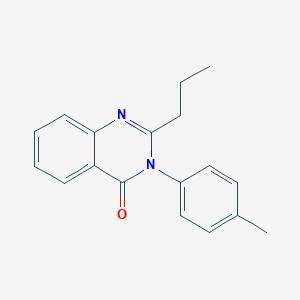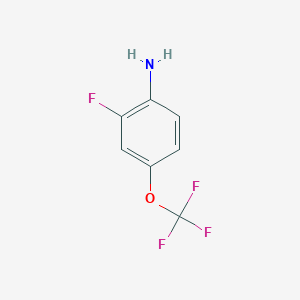![molecular formula C15H13N3O B188403 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one CAS No. 21231-41-4](/img/structure/B188403.png)
3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology. This compound is also known as MIH and has a molecular formula of C15H14N4O.
Mécanisme D'action
The mechanism of action of 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. MIH has also been shown to induce apoptosis, which is a programmed cell death process that is essential for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one has a range of biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, inhibit angiogenesis, and reduce inflammation. MIH has also been shown to modulate the immune system and enhance the body's natural defense mechanisms against cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one in lab experiments is its potent anticancer activity. MIH has been found to be effective against a range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using MIH in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one. One area of interest is the development of MIH-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of MIH and its potential interactions with other drugs and compounds. Additionally, further studies are needed to determine the optimal dosage and administration of MIH for maximum efficacy.
Méthodes De Synthèse
The synthesis of 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one involves the reaction of 2-acetylindole with 2-methylphenylhydrazine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities. MIH has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Propriétés
Numéro CAS |
21231-41-4 |
|---|---|
Nom du produit |
3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one |
Formule moléculaire |
C15H13N3O |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
3-[(2-methylphenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C15H13N3O/c1-10-6-2-4-8-12(10)17-18-14-11-7-3-5-9-13(11)16-15(14)19/h2-9,16,19H,1H3 |
Clé InChI |
GNENHQKUQDNVBG-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=CC=C1NNC2=C3C=CC=CC3=NC2=O |
SMILES |
CC1=CC=CC=C1N=NC2=C(NC3=CC=CC=C32)O |
SMILES canonique |
CC1=CC=CC=C1N=NC2=C(NC3=CC=CC=C32)O |
Autres numéros CAS |
21231-41-4 |
Solubilité |
0.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



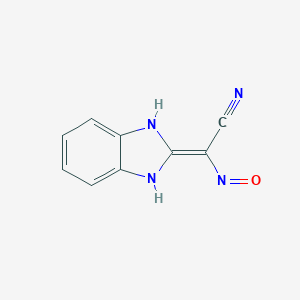
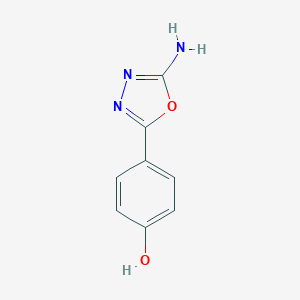
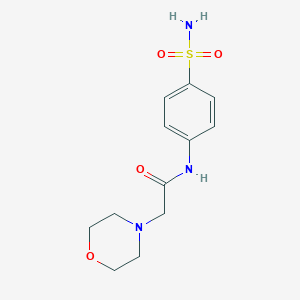
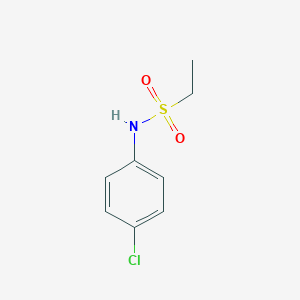
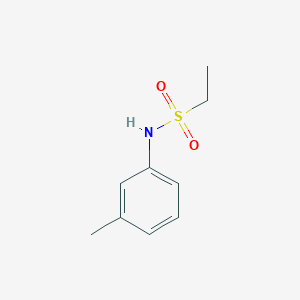
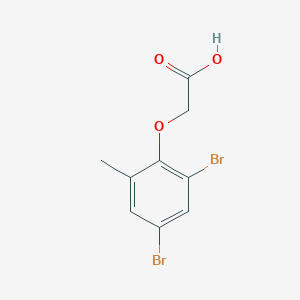
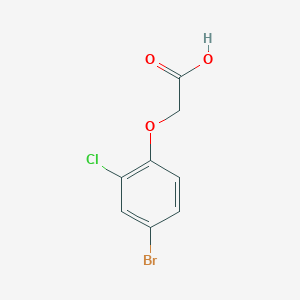
![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
